molecular formula C12H14O3S B14307720 4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one CAS No. 115563-11-6

4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one

Katalognummer: B14307720
CAS-Nummer: 115563-11-6
Molekulargewicht: 238.30 g/mol
InChI-Schlüssel: QGUXENAQQRURBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentenone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable pentenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Methylbenzene-1-sulfonyl)pent-3-en-2-one is unique due to the presence of both a sulfonyl group and a pentenone chain, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds .

Eigenschaften

CAS-Nummer

115563-11-6

Molekularformel

C12H14O3S

Molekulargewicht

238.30 g/mol

IUPAC-Name

4-(4-methylphenyl)sulfonylpent-3-en-2-one

InChI

InChI=1S/C12H14O3S/c1-9-4-6-12(7-5-9)16(14,15)11(3)8-10(2)13/h4-8H,1-3H3

InChI-Schlüssel

QGUXENAQQRURBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.